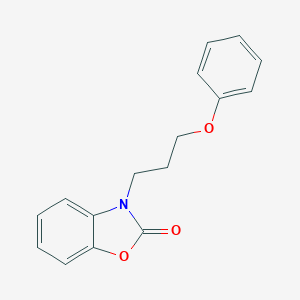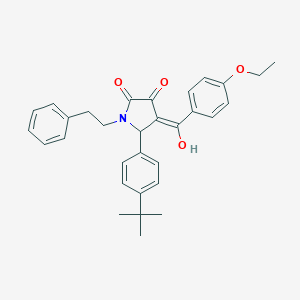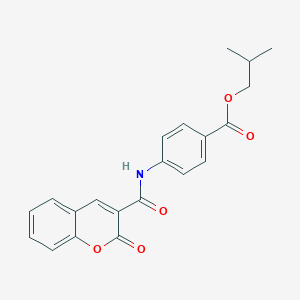
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one typically involves the reaction of 3-phenoxypropylamine with 2-aminophenol in the presence of a suitable dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring.
Starting Materials: 3-Phenoxypropylamine and 2-Aminophenol.
Dehydrating Agent: Commonly used agents include phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Reaction Conditions: The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or xylene.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst under mild pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzoxazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Phenoxypropyl Bromide: Used as an intermediate in organic synthesis.
3-Methyl-2-phenyl-1H-indole: Known for its antiproliferative and topoisomerase II inhibitory activities.
Pyridazinone Derivatives: Investigated for their corrosion inhibition properties and biological activities.
Uniqueness
3-(3-phenoxypropyl)-1,3-benzoxazol-2(3H)-one is unique due to its benzoxazole core, which imparts specific chemical and biological properties
Eigenschaften
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBFGVIAAKOILU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B384083.png)
![(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)-N-methyl-N-phenylmethanesulfonamide](/img/structure/B384084.png)


![Phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B384089.png)
![N-cyclohexyl-2-naphtho[2,1-b]furan-1-ylacetamide](/img/structure/B384090.png)
![1-(3-Chlorophenyl)-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384091.png)
![4,7,7-trimethyl-3-oxo-N-[2-(phenylsulfanyl)phenyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384093.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384095.png)
![1-Benzhydryl-4-(naphtho[2,1-b]furan-1-ylacetyl)piperazine](/img/structure/B384096.png)
![Isobutyl4-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate](/img/structure/B384097.png)
![5-[4-(benzyloxy)phenyl]-4-(4-ethoxybenzoyl)-3-hydroxy-1-(2-phenylethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B384099.png)
![N-[2-Methoxy-4-[3-methoxy-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]phenyl]phenyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384101.png)
![4,7,7-trimethyl-3-oxo-N-(5-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}pentyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B384102.png)
